molecular formula C11H16ClN3O2 B2907613 2-Chloro-N-[(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentyl]acetamide CAS No. 2411178-55-5

2-Chloro-N-[(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentyl]acetamide

Cat. No. B2907613
CAS RN: 2411178-55-5
M. Wt: 257.72
InChI Key: UHGZAFXVQXQQGL-BDAKNGLRSA-N
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Description

The compound “2-Chloro-N-[(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentyl]acetamide” is a complex organic molecule. It contains a cyclopentyl ring, which is a ring of five carbon atoms . Attached to this ring is a 5-methyl-1,3,4-oxadiazol-2-yl group, which is a type of heterocyclic compound that contains nitrogen, oxygen, and carbon atoms . The compound also contains a chloro group (Cl) and an acetamide group (CH3CONH2), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups and a cyclic structure. The 3D conformation of the molecule could be influenced by these groups and the stereochemistry at the chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the functional groups present in the molecule. For example, the presence of polar groups like the acetamide could influence the compound’s solubility in different solvents. The cyclopentyl ring could contribute to the compound’s overall hydrophobicity .

properties

IUPAC Name

2-chloro-N-[(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-7-14-15-11(17-7)5-8-2-3-9(4-8)13-10(16)6-12/h8-9H,2-6H2,1H3,(H,13,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGZAFXVQXQQGL-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC2CCC(C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)C[C@@H]2CC[C@@H](C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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